Ac-LNFPIV-NH2

Description

Overview of Synthetic Peptides in Contemporary Biochemical Research

Synthetic peptides, which are artificially created chains of amino acids, have become indispensable tools in biochemistry and molecular biology. smolecule.com Their ability to mimic or interfere with the function of natural peptides and proteins allows researchers to dissect complex biological processes. These man-made molecules are crucial for a variety of applications, including the development of new drugs, the creation of vaccines, and fundamental scientific inquiry. smolecule.com

The advancement of techniques like solid-phase peptide synthesis (SPPS) has made the creation of complex and lengthy peptides more accessible and efficient. smolecule.com This has opened the door for scientists to design and produce a vast array of peptides for studying protein-protein interactions, enzyme-substrate relationships, and cell signaling pathways.

Contextualization of Ac-LNFPIV-NH2 as a Research Probe and Lead Compound

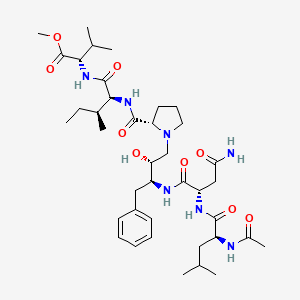

This compound is a synthetic peptide with the amino acid sequence Leucine-Asparagine-Phenylalanine-Proline-Isoleucine-Valine. The "Ac" at the beginning indicates that the N-terminus is acetylated, and the "NH2" at the end signifies that the C-terminus is amidated. These chemical modifications are often introduced to increase the peptide's stability and mimic the structure of native proteins.

In research settings, this compound is utilized as a probe to investigate specific biological interactions. Its unique sequence allows it to bind to particular proteins or enzymes, enabling researchers to study their function and role in cellular processes. Furthermore, its potential to modulate these biological targets makes it a "lead compound"—a starting point for the development of new therapeutic agents.

Significance of this compound within Peptide-Based Research Paradigms

The importance of this compound in research lies in its specificity and its potential to elucidate the mechanisms of biological pathways. As a research tool, it can be used in various assays to explore protein binding and enzyme inhibition. Understanding how this peptide interacts with its cellular partners can provide valuable insights into disease mechanisms and identify new targets for drug discovery. The study of such peptides contributes significantly to the broader field of proteomics and the development of targeted therapies.

Properties

CAS No. |

127306-17-6 |

|---|---|

Molecular Formula |

C39H63N7O9 |

Molecular Weight |

774.0 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31+,33-,34-/m0/s1 |

InChI Key |

XXYFRPDUPYAGTR-NRTKFELYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ac Lnfpiv Nh2

Solid-Phase Peptide Synthesis (SPPS) Techniques for Ac-LNFPIV-NH2

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.czbiotage.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration. biotage.com

Fmoc Strategy in this compound Chain Assembly

The most common approach for the synthesis of peptides like this compound is the Fmoc (9-fluorenylmethoxycarbonyl) strategy. smolecule.comamericanpeptidesociety.org This method utilizes the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. This protecting group is stable under the acidic conditions used for side-chain deprotection but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.com

The synthesis begins with the C-terminal amino acid, in this case, Valine, attached to a suitable resin, often a Rink amide resin, to generate the final C-terminal amide. peptide.combiotage.com The peptide chain is then elongated in a stepwise manner. Each cycle of amino acid addition involves two key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with piperidine to expose the free amino group.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain. This process is repeated until the entire LNFPIV sequence is assembled.

| Step | Reagent/Condition | Purpose |

| Resin Selection | Rink Amide Resin | To generate the C-terminal amide upon final cleavage. peptide.combiotage.com |

| N-α-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the amino group of the incoming amino acid. smolecule.comamericanpeptidesociety.org |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling step. americanpeptidesociety.org |

| Coupling | Activated Fmoc-amino acid (e.g., with HBTU/HOBt) | Forms the peptide bond between the new amino acid and the growing chain. ias.ac.in |

| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. peptide.com |

Post-Synthetic Modification: Acetylation of the N-Terminus in this compound

Following the assembly of the LNFPIV peptide chain, the N-terminus is acetylated. This post-synthetic modification is crucial for creating the final this compound compound. Acetylation is typically achieved by treating the resin-bound peptide with acetic anhydride (B1165640) in the presence of a base. smolecule.com This modification neutralizes the positive charge of the N-terminal amino group, which can increase the peptide's stability against degradation by aminopeptidases and mimic the structure of native proteins. lifetein.comambiopharm.combiosyn.com

Cleavage and Advanced Purification Protocols for this compound

Once the synthesis and N-terminal acetylation are complete, the peptide is cleaved from the solid support. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers. lcms.czpeptide.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are essential to quench reactive cationic species generated during the cleavage of side-chain protecting groups, thus preventing unwanted side reactions with the peptide.

The crude peptide obtained after cleavage is a mixture containing the desired product along with various impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage process. waters.com Therefore, a robust purification protocol is necessary. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides. lcms.czwaters.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the peptide from impurities based on hydrophobicity. lcms.cz The purity of the collected fractions is then assessed by analytical HPLC and the identity of the peptide is confirmed by mass spectrometry.

Strategies for Chemical Modification and Analog Generation of this compound

The generation of this compound analogs through chemical modification is a key strategy for exploring its structure-activity relationship and improving its properties. These modifications can be introduced at the termini or within the peptide sequence.

Terminal Modification Strategies for this compound Analogs (e.g., N-terminal Acetylation, C-terminal Amidation)

Terminal modifications are a common and effective way to enhance the stability and biological activity of peptides. lifetein.comtandfonline.com

N-terminal Acetylation: As already implemented in this compound, acetylation of the N-terminus removes the positive charge and can protect the peptide from degradation by aminopeptidases. ambiopharm.combiosyn.com This modification often leads to a peptide that more closely mimics the structure of a segment within a larger protein. lifetein.com

C-terminal Amidation: The C-terminal amide in this compound neutralizes the negative charge of the C-terminal carboxyl group. biosyn.com This modification can increase the peptide's resistance to carboxypeptidases and enhance its biological half-life. ambiopharm.com

The combination of N-terminal acetylation and C-terminal amidation is a widely used strategy to create more stable and often more potent peptide analogs by making them more resistant to exopeptidases. tandfonline.com

Incorporation of Non-Canonical and D-Amino Acids in this compound Derivatives

To further diversify the properties of this compound, non-canonical amino acids or D-amino acids can be incorporated into its sequence. abyntek.com

Non-Canonical Amino Acids (ncAAs): These are amino acids that are not among the 20 common proteinogenic amino acids. mdpi.com Their incorporation can introduce novel chemical functionalities, alter the peptide's conformation, and improve its stability and binding affinity. mdpi.comfrontiersin.orgrsc.org There is a vast array of ncAAs available for synthesis, allowing for fine-tuning of the peptide's properties. mdpi.com

D-Amino Acids: The replacement of one or more of the naturally occurring L-amino acids with their D-enantiomers is a powerful strategy to increase a peptide's resistance to proteolytic degradation. peptide.comlifetein.combiopharmaspec.com Proteases are highly specific for L-amino acid substrates, so peptides containing D-amino acids are often much more stable in biological systems. peptide.comlifetein.com While a simple swap can sometimes disrupt the peptide's activity by altering its 3D structure, strategic placement of D-amino acids can maintain or even enhance biological function. pnas.orgpreprints.org

| Modification Type | Example | Rationale/Potential Effect |

| N-Terminal Modification | N-terminal Acetylation | Increased stability against aminopeptidases, mimics native protein structure. lifetein.comambiopharm.combiosyn.com |

| C-Terminal Modification | C-terminal Amidation | Increased stability against carboxypeptidases, enhanced biological half-life. ambiopharm.combiosyn.com |

| Sequence Modification | Incorporation of D-Phenylalanine | Enhanced resistance to proteolytic degradation. peptide.comlifetein.com |

| Sequence Modification | Incorporation of a non-canonical amino acid (e.g., a fluorinated Phenylalanine) | Altered hydrophobicity, potentially improved binding affinity. abyntek.com |

Conformation-Constraining Strategies: Cyclization and Hydrocarbon Stapling for this compound Derivatives

To enhance the structural stability and biological activity of peptides like this compound, conformation-constraining strategies are employed. These methods lock the peptide into a specific secondary structure, often an α-helix, which can improve its binding affinity to target molecules and increase its resistance to enzymatic degradation. d-nb.info

Cyclization:

Peptide cyclization connects the side chains of two amino acid residues within the sequence, forming a covalent bridge. A common method involves forming a lactam bridge between the side chains of an acidic amino acid (like Aspartic or Glutamic acid) and a basic amino acid (like Lysine). For a derivative of this compound, one might synthesize a variant where two residues are replaced with those capable of forming such a bond. For instance, an Asp-for-Asn substitution (already present in the related LN FPIV sequence) and a Lys substitution at another position would enable lactamization.

Hydrocarbon Stapling:

Hydrocarbon stapling is a powerful technique used to stabilize α-helical peptide structures. d-nb.info This method involves replacing two natural amino acids in the peptide sequence with non-natural, α,α-disubstituted amino acids containing olefinic side chains (e.g., (S)-α-(2'-pentenyl)alanine). These modified residues are typically placed at the i and i+4 or i and i+7 positions of the peptide sequence to span one or two turns of the α-helix, respectively. d-nb.info

The synthesis is typically performed using solid-phase peptide synthesis (SPPS). Following the assembly of the linear peptide on a resin, a ruthenium-based catalyst is used to perform a ring-closing metathesis (RCM) reaction between the two olefinic side chains, creating a covalent hydrocarbon "staple". d-nb.info This staple constrains the peptide's flexibility, promoting and stabilizing its helical conformation. d-nb.info

For this compound, to create a stapled derivative, two amino acids would be substituted with these specialized olefinic residues. For example, Leucine at position 1 and Isoleucine at position 5 could be replaced to create an i, i+4 staple.

Below is a table outlining hypothetical stapled derivatives of an this compound analog designed for stapling.

| Derivative ID | Stapling Position | Substituted Residues | Staple Type | Description |

| STAP-LNFPIV-1 | i, i+4 | L1→S₅, I5→S₅ | 8-Carbon Hydrocarbon | An i, i+4 staple introduced by replacing the first and fifth residues with (S)-α-(2'-pentenyl)alanine (S₅) to stabilize a single helical turn. |

| STAP-LNFPIV-2 | i, i+7 | (Hypothetical 7-residue peptide) | 11-Carbon Hydrocarbon | For a longer analog of LNFPIV, an i, i+7 staple using two (R)-α-(2'-octenyl)alanine (R₈) residues could be used to span two helical turns. |

This table presents hypothetical examples of how this compound could be modified based on established hydrocarbon stapling techniques.

Bio-conjugation and Labeling Methodologies for this compound

Bio-conjugation involves covalently attaching a molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the peptide. This labeling is crucial for tracking the peptide in biological systems, studying its interactions, and developing diagnostic or research assays. bio-itworld.comthermofisher.com

Common strategies for peptide labeling target specific functional groups within the peptide sequence. thermofisher.com For this compound, the primary targets for conjugation would be:

N-terminal α-amine: Although the N-terminus of this compound is acetylated ("Ac"), preventing direct labeling, a variant synthesized without the acetyl cap would have a free primary amine available for conjugation.

C-terminal Carboxyl Group: The C-terminus is an amide (-NH2), which is not readily targeted. However, a synthetic variant with a free carboxyl terminus (-COOH) could be targeted for labeling using carbodiimide (B86325) chemistry (e.g., with EDC). mcgill.ca

Side-Chain Functional Groups: The asparagine (N) residue in the LNFPIV sequence has a carboxamide side chain. More commonly, amino acids with highly reactive side chains are purposefully introduced into the peptide sequence to ensure site-specific labeling. For example, incorporating a Lysine (B10760008) residue provides a primary amine (ε-amine) side chain, while a Cysteine residue provides a thiol (-SH) group, which is highly reactive towards maleimide-functionalized labels. thermofisher.com

Fluorescent labeling is a widely used bio-conjugation technique. bio-itworld.com Dyes such as Fluorescein isothiocyanate (FITC), Cyanine dyes (e.g., Cy3, Cy5), or Alexa Fluor dyes can be attached to the peptide. lifetein.com This is often done to create probes for fluorescence microscopy or substrates for Fluorescence Resonance Energy Transfer (FRET) assays, which are used to measure enzyme activity. bio-itworld.comsigmaaldrich.com In a FRET substrate, a fluorophore and a quencher are attached to the peptide on opposite sides of a cleavage site. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. sigmaaldrich.com

The following table details potential labeling strategies for a modified this compound peptide containing a reactive handle, such as a lysine residue.

| Labeling Strategy | Target Residue/Position | Reagent/Dye | Resulting Conjugate | Application |

| Amine-reactive Labeling | Lysine Side Chain (ε-amine) | NHS-ester of Fluorescein | Fluorescein-LNFPIV(K)-NH2 | Fluorescence Microscopy, Binding Assays |

| Thiol-reactive Labeling | Cysteine Side Chain | Maleimide-Biotin | Biotin-LNFPIV(C)-NH2 | Affinity Purification, Western Blot Detection |

| FRET Substrate | N-terminus (Fluorophore), Lysine Side Chain (Quencher) | EDANS (N-term), Dabcyl (Lys) | EDANS-LNFPIV(K-Dabcyl)-NH2 | Enzyme Activity Assays sigmaaldrich.com |

This table illustrates common bioconjugation approaches that could be applied to derivatives of this compound designed for specific labeling purposes.

Mechanistic Investigations of Ac Lnfpiv Nh2 Biological Activities

Ac-LNFPIV-NH2 in Modulating Cellular Communication and Signaling Pathways

To understand how this compound might influence cellular communication, researchers would need to investigate its impact on various signaling pathways. This would involve treating specific cell types with the compound and observing changes in key signaling molecules. Techniques such as Western blotting, ELISA, and mass spectrometry could be employed to measure the phosphorylation status and abundance of proteins involved in pathways like the MAPK/ERK pathway, the PI3K/Akt pathway, or the JAK/STAT pathway. Furthermore, reporter gene assays could determine if this compound activates or inhibits transcription factors that are downstream of these signaling cascades.

Direct Protein-Binding Interactions of this compound

Identifying the direct binding partners of this compound is fundamental to understanding its mechanism of action. Affinity chromatography, where the peptide is immobilized on a resin and used to "pull down" interacting proteins from cell lysates, is a common technique for this purpose. The captured proteins would then be identified using mass spectrometry. Other methods like yeast two-hybrid screening or surface plasmon resonance (SPR) could also be utilized to discover and characterize direct protein-protein interactions.

Enzyme Modulation and Inhibition Profiles by this compound

Investigations into the effect of this compound on enzyme activity would involve screening it against a panel of relevant enzymes, such as kinases, phosphatases, proteases, or metabolic enzymes. Enzyme inhibition assays would be conducted to determine if the compound acts as an inhibitor and, if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies would provide insights into the potential therapeutic applications of this compound.

Receptor Interaction Dynamics and Functional Consequences of this compound

The interaction of this compound with cellular receptors would be a critical area of study. This would involve binding assays to determine which receptors the peptide interacts with and the affinity and selectivity of these interactions.

Quantitative Analysis of this compound Binding Affinity and Selectivity

Radioligand binding assays or surface plasmon resonance could be used to quantify the binding affinity (typically represented by the dissociation constant, Kd) of this compound for various receptors. To assess selectivity, its binding to a panel of different receptor subtypes would be compared. A lower Kd value would indicate a higher binding affinity.

Below is a hypothetical data table illustrating how such results might be presented:

| Receptor Subtype | Binding Affinity (Kd) |

| Receptor A | Data not available |

| Receptor B | Data not available |

| Receptor C | Data not available |

Mechanisms of Receptor Activation or Inhibition by this compound

Once a receptor interaction is identified, functional assays would be necessary to determine whether this compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. This could be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or ion channel activity, upon application of the peptide.

A hypothetical table summarizing these functional consequences is shown below:

| Receptor | Functional Effect | Downstream Signal |

| Receptor A | Data not available | Data not available |

| Receptor B | Data not available | Data not available |

Elucidation of this compound Interaction with Specific Receptor Motifs (e.g., FXXLF motif)

The FXXLF motif is a recognized binding site for certain coactivator proteins with nuclear receptors, such as the androgen receptor. nih.govnih.gov Research has shown that the interaction between the FXXLF motif in the N-terminal domain and the activation function 2 (AF2) region of the androgen receptor is crucial for its transcriptional activity. nih.govnih.govunc.edu To investigate if this compound interacts with such motifs, researchers could use techniques like site-directed mutagenesis to alter the FXXLF motif in a target receptor and then assess how this affects the binding of this compound. Competitive binding assays with other FXXLF-containing peptides could also provide evidence for a direct interaction with this motif. researchgate.net

Exploration of this compound in Receptor-Receptor Interactions and Oligomerization

The functional responses mediated by FPRs can be intricately regulated by their interactions with other receptors, forming dimers or higher-order oligomers. This process of oligomerization, including both homodimerization (e.g., FPR2-FPR2) and heterodimerization (e.g., FPR1-FPR2), can significantly alter ligand binding, signaling specificity, and downstream cellular responses. The ability of ligands to induce specific conformational changes in the receptor is a key driver of these interactions.

While studies have not yet directly demonstrated the specific role of this compound in inducing or modulating FPR oligomerization, the behavior of other FPR ligands provides a framework for its potential involvement. It is hypothesized that the binding of a ligand like this compound could stabilize a particular receptor conformation that favors dimerization. The nature of this ligand-induced dimerization is thought to be a critical determinant of the subsequent signaling cascade. For instance, the formation of specific dimer pairs could facilitate the recruitment of different intracellular signaling molecules, leading to distinct physiological outcomes. Further research, potentially utilizing techniques such as fluorescence resonance energy transfer (FRET), is necessary to elucidate the precise effects of this compound on FPR clustering and the functional consequences of such interactions.

It has also been noted that FPR2 can engage in crosstalk with other receptor types, such as the receptor for advanced glycation end products (RAGE) and the scavenger receptor MARCO in microglia. nih.gov This adds another layer of complexity to the potential interactions involving this compound, as its binding to FPR2 could influence the signaling of these associated receptors.

Comparative Analysis of this compound as an Agonist or Antagonist

The classification of a ligand as an agonist or antagonist for a receptor like FPR2 is not always straightforward due to the phenomenon of biased agonism or functional selectivity. A biased agonist can selectively activate certain downstream signaling pathways while having a neutral or even inhibitory effect on others. This is in contrast to a full agonist, which activates all pathways, or an antagonist, which blocks agonist-induced activity. nih.gov

The biological effect of a ligand binding to FPR2 is highly dependent on the specific ligand, its concentration, and the cell type involved. For example, some ligands for FPR2 are pro-inflammatory, while others, like the annexin (B1180172) A1-derived peptide Ac2-26, are known to have anti-inflammatory and pro-resolving effects. nih.gov Given the structural similarities that may exist between this compound and other peptide ligands of FPRs, its functional profile as an agonist or antagonist requires careful experimental determination.

A comprehensive analysis would involve assessing the ability of this compound to elicit various cellular responses known to be mediated by FPR2, such as calcium mobilization, chemotaxis, and cytokine release. By comparing the effects of this compound to those of known FPR2 agonists and antagonists, its specific activity profile can be determined. For instance, if this compound induces a cellular response on its own, it would be classified as an agonist. If it blocks the action of a known agonist, it would be considered an antagonist. It is also possible that this compound could act as a partial agonist, eliciting a submaximal response compared to a full agonist.

The table below illustrates a hypothetical comparative analysis based on potential experimental outcomes for this compound at the FPR2 receptor, contrasted with known ligands. It is important to note that this table is for illustrative purposes, as specific experimental data for this compound is not yet available in the public domain.

| Ligand | Receptor Target | Known Effect | Potential Activity of this compound (Hypothetical) | Downstream Signaling Pathway Modulation (Hypothetical) |

| This compound | FPR2/FPRL1 | Under Investigation | Agonist / Antagonist / Biased Agonist | To be determined |

| Serum Amyloid A (SAA) | FPR2/FPRL1 | Pro-inflammatory Agonist | Could potentially antagonize SAA-induced inflammation. | May inhibit SAA-mediated NF-κB activation. |

| Lipoxin A4 (LXA4) | FPR2/FPRL1 | Anti-inflammatory/Pro-resolving Agonist | Could mimic the pro-resolving effects of LXA4. | May promote pathways leading to resolution of inflammation. |

| WRW4 | FPR2/FPRL1 | Antagonist | N/A | Blocks agonist-induced signaling. |

Further research is imperative to definitively characterize the agonist or antagonist properties of this compound and to understand its potential as a biased ligand, which could have significant implications for its therapeutic applications in inflammatory diseases.

Structure Activity Relationship Sar Studies of Ac Lnfpiv Nh2

Positional Scanning and Alanine-Scanning Mutagenesis for Ac-LNFPIV-NH2

To dissect the contribution of individual amino acid side chains to the peptide's function, positional scanning and alanine-scanning mutagenesis are powerful techniques. uci.edu Alanine (B10760859) scanning, a widely used method, involves systematically replacing each amino acid residue in the peptide sequence with alanine. ulisboa.pt Alanine is chosen because its small, non-functional methyl side chain effectively removes the original side chain's contribution without significantly altering the peptide backbone's conformation. uci.edu

By comparing the biological activity of the alanine-substituted mutants to the original this compound peptide, researchers can identify "hot spots"—residues that are critical for activity. A significant drop in activity upon substitution suggests the original residue plays a key role in binding or function. ulisboa.pt Conversely, little to no change in activity indicates that the original side chain is not essential. drugdesign.org

A hypothetical alanine scan of this compound would involve synthesizing and testing a series of six new peptides. The results of such a scan can be summarized to pinpoint key residues.

Table 1: Hypothetical Alanine-Scanning Mutagenesis Data for this compound This table is illustrative, demonstrating the type of data generated from an alanine-scanning experiment.

| Original Peptide | Substituted Position | Mutant Peptide | Relative Binding Affinity (%) | Interpretation |

|---|---|---|---|---|

| Ac-LNFPIV-NH2 | 1 (Leu) | Ac-ANFPIV-NH2 | 25% | Leucine side chain is important for activity. |

| Ac-LNFPIV-NH2 | 2 (Asn) | Ac-LAFPIV-NH2 | 85% | Asparagine side chain is not critical for activity. |

| Ac-LNFPIV-NH2 | 3 (Phe) | Ac-LNAPIV-NH2 | 5% | Phenylalanine side chain is critical for activity (hot spot). |

| Ac-LNFPIV-NH2 | 4 (Pro) | Ac-LNFAIV-NH2 | 15% | Proline residue is crucial, likely for maintaining conformation. |

| Ac-LNFPIV-NH2 | 5 (Ile) | Ac-LNFPAV-NH2 | 30% | Isoleucine side chain is important for activity. |

| Ac-LNFPIV-NH2 | 6 (Val) | Ac-LNFPIA-NH2 | 60% | Valine side chain contributes moderately to activity. |

Impact of Specific Amino Acid Residues on this compound Binding and Activity

The specific sequence of amino acids—Leucine, Asparagine, Phenylalanine, Proline, Isoleucine, and Valine—and the modifications at its ends are fundamental to the peptide's function.

The terminal ends of the peptide are chemically capped: the N-terminus with an acetyl group (Ac) and the C-terminus with an amide group (NH2). These modifications are not merely incidental; they are crucial for the peptide's stability and potency.

N-terminal Acetylation (Ac-) : The addition of an acetyl group to the N-terminal lysine (B10760008) neutralizes the positive charge of the primary amine. This modification can enhance the peptide's stability by making it resistant to degradation by aminopeptidases. Previous studies have shown that proteins with blocked N-termini, like this compound, may have different binding characteristics compared to those with free N-terminal groups. nih.gov

C-terminal Amidation (-NH2) : Similarly, the amidation of the C-terminus removes the negative charge of the carboxylate group. This modification increases the peptide's resistance to carboxypeptidases. Furthermore, C-terminal amidation can be critical for receptor interaction, often mimicking the state of naturally occurring peptide hormones and neurotransmitters, and can be involved in forming key hydrogen bonds with a receptor.

The this compound sequence is rich in hydrophobic amino acids: Leucine (L), Phenylalanine (F), Isoleucine (I), and Valine (V). smolecule.com The hydrophobic character of a peptide is a significant driver of its biological activity, influencing how it interacts with its molecular target. nih.gov The bulky, nonpolar side chains of these residues are critical for binding, often fitting into hydrophobic pockets on a receptor or enzyme. nih.gov The collective hydrophobicity can also facilitate the peptide's ability to partition into and traverse cellular membranes. nih.govmdpi.com Studies on other peptides have shown that the affinity of a molecule can be determined by its hydrophobicity, which affects the dissociation rate from its binding site. nih.gov The significant presence of these residues in this compound suggests that hydrophobic interactions are a primary driving force for its biological function. researchgate.net

Conformational Requirements for Optimal this compound Receptor Recognition

The biological activity of a peptide is not solely dependent on its amino acid sequence but also on the specific three-dimensional shape, or conformation, it adopts. For a peptide to bind effectively to its receptor, it must assume a specific, low-energy conformation that is complementary to the receptor's binding site. nih.gov

Peptide Design and Engineering Strategies Inspired by Ac Lnfpiv Nh2

Rational Peptide Design Approaches for Ac-LNFPIV-NH2 Analogs

Rational peptide design leverages an understanding of a peptide's structure-activity relationship (SAR) to create analogs with improved properties. drugdesign.orgcollaborativedrug.comgardp.org This process begins with identifying key residues responsible for biological effects and then systematically modifying the peptide to enhance these properties. nih.gov

A key strategy in rational design is the introduction of conformational constraints. By limiting the flexibility of the peptide backbone or side chains, it is possible to lock the peptide into its bioactive conformation, which can lead to increased potency, selectivity, and stability. In the context of a hypothetical this compound analog, this could involve several techniques:

Cyclization: Connecting the N- and C-termini or linking a side chain to the backbone can rigidify the peptide's structure.

Incorporation of Constrained Amino Acids: Using amino acids with built-in conformational restrictions, such as N-methylated amino acids or α,α-disubstituted amino acids, can limit the available conformational space. For instance, replacing a residue in the LNFPIV sequence with a constrained counterpart could stabilize a specific turn or helical structure that is critical for target binding.

Side-Chain-to-Side-Chain Linkages: Creating covalent bonds between the side chains of different amino acids within the peptide can introduce significant structural constraints.

The goal of these methodologies is to reduce the entropic penalty of binding and to present the key interacting residues in an optimal orientation for the target receptor. A constraint-based approach to designing this compound analogs would involve computational modeling to predict favorable constrained geometries before their chemical synthesis and biological evaluation. nih.gov

Sequence optimization is a critical aspect of rational peptide design, aiming to enhance biological activity and utility through systematic modifications of the amino acid sequence. frontiersin.org A powerful illustration of this is the development of peptide inhibitors for the p53-MDM2 interaction, a key target in cancer therapy. plos.orgnih.govplos.org

Initial peptide inhibitors of MDM2 were derived from the p53 protein itself, such as the 12-residue peptide 17-28p53 (ETFSDLWKLLPE). nih.gov While this peptide binds to MDM2, its affinity is modest. Through techniques like phage display and systematic mutational analysis, optimized peptides with significantly higher affinity have been developed. One such peptide, PMI (TSFAEYWNLLSP), shares only 33% sequence identity with the original p53 peptide but exhibits a binding affinity for MDM2 that is approximately two orders of magnitude stronger. nih.gov

A key insight from these studies is the critical role of a hydrophobic triad (B1167595) of residues—specifically Phenylalanine, Tryptophan, and Leucine—that fit into hydrophobic pockets on the MDM2 surface. nih.govplos.orgnih.gov While this compound contains some of these key hydrophobic residues (Phe, Leu, Ile, Val), a sequence optimization campaign would likely involve:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues crucial for binding.

Mutational Analysis: Substituting key residues with other natural or non-natural amino acids to improve interactions. For example, the N8A mutation in the PMI peptide was found to significantly increase its binding affinity for both MDM2 and its homolog MDMX. nih.gov

Truncation Analysis: Systematically removing residues from the N- and C-termini to determine the minimal active sequence.

The following table presents data from a systematic mutational analysis of the PMI peptide, illustrating how changes in sequence affect binding affinity (dissociation constant, Kd) to MDM2. This data provides a clear example of how sequence optimization can be quantitatively assessed.

| Peptide Sequence | Mutation from PMI | Kd for MDM2 (nM) | Fold Change from PMI |

| PMI (TSFAEYWNLLSP) | None | 0.6 | 1.0 |

| TA FAEYWNLLSP | S2A | 1.3 | 2.2 |

| TSA AEYWNLLSP | F3A | >1000 | >1667 |

| TSFA EYWNLLSP | A4G | 0.8 | 1.3 |

| TSFAA YWNLLSP | E5A | 1.9 | 3.2 |

| TSFAEA WNLLSP | Y6A | 2.5 | 4.2 |

| TSFAEYA NLLSP | W7A | >1000 | >1667 |

| TSFAEYWA LLSP | N8A | 0.49 | 0.8 |

| TSFAEYWNA LSP | L9A | 12 | 20.0 |

| TSFAEYWNLA SP | L10A | >1000 | >1667 |

Data adapted from systematic mutational analysis of PMI peptide inhibitors of the p53-MDM2 interaction. nih.gov

This type of detailed analysis would be essential in optimizing an this compound-based peptide for a specific biological target.

Development of Peptidomimetics Based on the this compound Scaffold

While peptides can be potent and selective, they often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the essential structural features of a peptide but have modified backbones or side chains to overcome these limitations. nih.govwikipedia.org

Starting with a scaffold like this compound, several peptidomimetic strategies could be employed:

Backbone Modifications: Replacing peptide bonds with more stable isosteres (e.g., reduced amides, thioamides) to confer resistance to proteolytic degradation.

Incorporation of D-Amino Acids: The use of D-amino acids instead of the natural L-amino acids can render the peptide resistant to proteases. In the development of MDM2 inhibitors, D-peptides have been successfully identified using mirror-image phage display. tufts.edu

Side Chain Modifications: Introducing non-natural side chains to enhance binding or improve pharmacokinetic properties. For example, in the optimization of D-peptide inhibitors of MDM2, chlorination of a D-phenylalanine residue was explored to improve binding affinity. tufts.edu The results showed that the position of the chlorine atom significantly impacted the dissociation constant. Further modification by replacing D-Phe with p-trifluoromethyl-D-Phe led to a substantial increase in binding affinity due to deeper penetration into a hydrophobic pocket. tufts.edu

The following table summarizes the effect of such modifications on a D-peptide inhibitor of MDM2.

| Peptide Modification | Dissociation Constant (Kd) in nM |

| D-PMI-β (parent D-peptide) | 37.8 |

| o-chloro-D-Phe substitution | 149 |

| m-chloro-D-Phe substitution | 36.3 |

| p-chloro-D-Phe substitution | 23.9 |

| p-trifluoromethyl-D-Phe substitution | 15.6 |

Data adapted from the optimization of D-peptide MDM2 binders. tufts.edu

These examples demonstrate how a peptide scaffold, such as that of this compound, can be systematically transformed into a more drug-like peptidomimetic.

De Novo Peptide Design Leveraging this compound Insights

De novo design involves the creation of entirely new peptide sequences with desired functions, often without a starting template from nature. plos.orginstadeep.com Insights gained from a known peptide like this compound can be invaluable in this process. For instance, if the LNFPIV sequence is known to bind a particular target, the key residues (e.g., the hydrophobic cluster) can be used as a starting point or a constraint in a computational de novo design algorithm.

Modern de novo design often employs computational methods, including:

Library Screening: In silico screening of vast virtual peptide libraries against a target protein structure to identify potential binders. nih.govmit.edu The design of these libraries can be biased to include motifs or residues known to be important, such as the hydrophobic residues in the LNFPIV sequence.

Generative Models: Using machine learning and artificial intelligence, particularly deep learning models, to generate novel peptide sequences with a high probability of having the desired activity. chemrxiv.org These models can be trained on large datasets of known peptides and their properties.

For example, a de novo design approach inspired by this compound might involve generating a library of peptides that all contain a Phe-X-X-Ile/Leu motif, where X represents a randomized amino acid. This library could then be computationally screened for binding to a target of interest. This approach combines the knowledge from an existing peptide with the power of high-throughput computational methods to explore a vast sequence space and identify novel, potent peptide ligands. biorxiv.org

Computational Modeling and Simulation in Ac Lnfpiv Nh2 Research

Molecular Docking Studies of Ac-LNFPIV-NH2 with Target Proteins and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. mdpi.com In the context of this compound, docking studies are instrumental in identifying potential protein or receptor targets and elucidating the specific interactions that govern molecular recognition. nih.gov The process involves computationally placing the flexible three-dimensional structure of this compound into the binding site of a target macromolecule. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. dovepress.com

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between this compound and its putative target. For instance, a hypothetical docking study of this compound with an enzyme active site could pinpoint which amino acid residues of the peptide are critical for binding and which residues of the enzyme are involved in the interaction. Such information is invaluable for understanding the peptide's mechanism of action and for designing modifications to enhance its binding potency.

Challenges in docking flexible peptides like this compound include accurately sampling their vast conformational space. oup.comrsc.org To address this, specialized peptide-protein docking protocols are often employed. mdpi.com

| Target Protein | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues of this compound | Key Interacting Residues of Target | Interaction Types |

|---|---|---|---|---|---|

| Protein Kinase A | ATP-binding pocket | -9.8 | Phe4, Ile5 | Val57, Leu173 | Hydrophobic |

| Protein Kinase A | ATP-binding pocket | -9.8 | Asn2, Val6 | Lys72, Asp184 | Hydrogen Bond |

| Integrin αvβ3 | RGD-binding site | -8.5 | Leu1, Phe4 | Ile225, Tyr135 | Hydrophobic |

| Integrin αvβ3 | RGD-binding site | -8.5 | Asn2 | Asp227, Glu320 | Hydrogen Bond, Salt Bridge |

Molecular Dynamics Simulations to Elucidate this compound Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational behavior of this compound and its interactions with its environment over time. nih.govcambridge.org By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the peptide, revealing its flexibility, preferred conformations, and the stability of its complexes with target proteins. acs.org

When applied to this compound, MD simulations can be used to refine the binding poses obtained from molecular docking. nih.gov A simulation of the peptide-protein complex, solvated in a box of water molecules, can assess the stability of the predicted interactions and reveal the role of solvent in the binding process. nih.gov Furthermore, MD simulations can uncover conformational changes in both the peptide and the target protein upon binding, offering a more complete picture of the interaction dynamics. nih.gov Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance the sampling of conformational space, improving the prediction of peptide-protein complex structures. frontiersin.org

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | Duration of the simulation to observe molecular motions. |

| RMSD of Peptide Backbone | 1.5 ± 0.3 Å | Indicates the stability of the peptide's conformation in the binding site. |

| Number of Stable Hydrogen Bonds | 4 | Quantifies the persistent hydrogen bonding interactions between the peptide and the target. |

| Binding Free Energy (MM/GBSA) | -45.6 ± 5.2 kcal/mol | An estimation of the binding affinity, corroborating docking results. nih.gov |

In Silico Prediction of this compound Binding Poses and Affinities

The in silico prediction of binding poses and affinities is a cornerstone of computational drug discovery and is highly relevant to the study of this compound. oup.comnih.gov This process integrates various computational methods, including molecular docking and free energy calculations from MD simulations, to provide a quantitative assessment of how strongly the peptide binds to its target and in what orientation. frontiersin.orgnih.gov

Predicting the binding pose involves identifying the most probable conformation of this compound within the target's binding site. acs.org The accuracy of these predictions is crucial, as the binding pose determines the specific interactions that can form. Various algorithms and scoring functions are employed to rank different possible poses. acs.org

Binding affinity prediction aims to calculate the binding free energy (ΔG), which is directly related to the binding constant (Kᵢ). nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate binding free energies from MD simulation trajectories. nih.gov These predictions are vital for prioritizing this compound or its analogs for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgnih.gov For this compound, QSAR can be a powerful tool for predicting the activity of its analogs and guiding the design of new peptides with improved properties. nih.gov

The first step in QSAR modeling is to generate a set of molecular descriptors for each peptide analog. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric features of the amino acid residues. nih.gov A mathematical model, often based on statistical methods like multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the experimentally measured biological activity. nih.govnih.gov

A well-validated QSAR model can be used to predict the activity of virtual or yet-to-be-synthesized analogs of this compound, thereby accelerating the discovery of more potent or selective peptides. uestc.edu.cn

| Model Parameter | Value | Description |

|---|---|---|

| Equation | pIC50 = 1.5 * Hydrophobicity - 0.8 * Molecular Weight + 2.1 * Aromaticity + C | A hypothetical linear QSAR equation. |

| Correlation Coefficient (R²) | 0.85 | Indicates a good correlation between predicted and experimental activity for the training set. |

| Cross-validation (Q²) | 0.75 | Demonstrates the predictive power of the model on data not used for training. |

| Predictive R² (R²_pred) | 0.79 | Measures the predictive performance of the model on an external test set. |

Application of Machine Learning and Artificial Intelligence in this compound Design and Interaction Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research, offering powerful new approaches for designing and predicting the interactions of molecules like this compound. illinois.edunih.govresearchgate.net These advanced computational methods can learn complex patterns from large datasets of peptide sequences, structures, and activities, enabling more accurate predictions and the generation of novel peptide designs. arxiv.org

In the context of this compound, ML models can be trained to predict peptide-protein interactions with greater accuracy and efficiency than traditional docking methods, especially for flexible peptides. illinois.eduresearchgate.net Deep learning models, such as graph neural networks, can learn representations of protein-ligand complexes to predict binding affinities. arxiv.org

Biological Assay Development and Validation for Ac Lnfpiv Nh2 Studies

Development of In Vitro Biochemical and Cell-Based Assays for Ac-LNFPIV-NH2smolecule.com

To fully characterize Ac-LNFPIV-NH2, a dual approach utilizing both biochemical and cell-based assays is necessary. smolecule.com Biochemical assays use purified components like enzymes and receptors in a controlled, cell-free environment to study direct molecular interactions. nih.gov In contrast, cell-based assays use living cells, offering a more physiologically relevant context to investigate the peptide's impact on complex cellular processes and signaling networks. nih.govbdbiosciences.com

Functional reporter assays are a cornerstone for investigating how this compound might interact with and modulate the activity of cell surface receptors. smolecule.com These assays are engineered to produce a measurable signal, such as light or color, in response to a specific biological event, like receptor activation.

A prime example is the Dual-Luciferase® Reporter (DLR™) Assay. promega.com In a hypothetical application for this compound, cells would be genetically engineered to express the target receptor. These cells would also contain a reporter gene (e.g., firefly luciferase) linked to a promoter that is activated by the receptor's signaling pathway. A second reporter gene (e.g., Renilla luciferase) under a constitutive promoter is also introduced to serve as an internal control for normalization, which accounts for variations in cell number and transfection efficiency. promega.com When this compound binds to and activates the receptor, it triggers the signaling cascade, leading to the expression of the firefly luciferase enzyme. The resulting light emission, measured by a luminometer, is directly proportional to the receptor's activity. promega.com This system allows for the precise quantification of the peptide's agonistic or antagonistic effects on a specific receptor.

To understand the broader biological consequences of this compound activity within a cell, various cell-based assays are employed to monitor the modulation of specific signaling pathways. smolecule.compromega.com These assays can detect changes in intracellular events that occur downstream of receptor binding.

Key methods include:

Phosphorylation Detection Assays : Many signaling pathways rely on protein phosphorylation. Techniques like flow cytometry using phospho-specific antibodies (e.g., BD Phosflow™) or high-content imaging can quantify changes in the phosphorylation state of key signaling proteins after cells are treated with this compound. bdbiosciences.com

Second Messenger Assays : These assays measure changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca2+), which are crucial components of many signaling cascades.

Cell Proliferation and Viability Assays : If a signaling pathway affected by this compound is involved in cell growth or survival, its effects can be measured using assays that quantify cell proliferation (e.g., CyQUANT™ assays) or viability (e.g., CellTiter-Glo® assays). promega.comthermofisher.com

| Assay Type | Principle | Parameter Measured | Example Technology |

|---|---|---|---|

| Phosphorylation Assay | Uses antibodies that specifically recognize the phosphorylated form of a target protein. | Activation state of signaling kinases. | Flow Cytometry (Phosflow™), Western Blot |

| Calcium Flux Assay | Employs fluorescent dyes (e.g., Fura-2, Fluo-4) that change emission intensity upon binding to calcium. | Changes in intracellular Ca2+ concentration. | Fluorescence Microscopy, Plate Readers |

| Cell Viability Assay | Measures a marker of metabolically active cells, such as ATP content. | Number of living cells in a culture. | Luminescent Assays (CellTiter-Glo®) |

| Apoptosis Assay | Detects markers of programmed cell death, such as caspase activation or Annexin (B1180172) V binding. | Induction of apoptosis. | Fluorogenic Substrates (Ac-DEVD-AMC), Labeled Annexin V bdbiosciences.com |

Enzymatic assays are designed to determine if this compound can act as an inhibitor or a substrate for a specific enzyme. smolecule.com Given that peptide sequences are often recognized by proteases, a key application is to test this compound as a potential protease inhibitor. A sequence similar to LNFPIV has been identified as a potential cleavage site for HIV protease, suggesting this as a possible target. google.com

A common method is the Fluorescence Resonance Energy Transfer (FRET) assay. researchgate.net For this, a synthetic substrate is created by flanking the LNFPIV peptide sequence with a fluorescent donor molecule (fluorophore) and a quencher molecule. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. If the enzyme (e.g., HIV protease) cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. If this compound inhibits the enzyme, it will prevent the cleavage of the FRET substrate, resulting in a reduced fluorescence signal.

| Component | Purpose | Example |

|---|---|---|

| Enzyme | The biological catalyst whose activity is being measured. | Purified HIV-1 Protease |

| FRET Substrate | A peptide sequence recognized by the enzyme, labeled with a fluorophore and quencher. | (Fluorophore)-LNFPIV-(Quencher) |

| Inhibitor (Test Compound) | The molecule being tested for its ability to block enzyme activity. | This compound |

| Assay Buffer | Maintains optimal pH and ionic conditions for enzymatic activity. | Specific buffer system for the target enzyme |

| Detection Instrument | Measures the output signal. | Fluorometer or microplate reader |

Assay Control Strategies and Reference Standards in this compound Bioassays

To ensure that the results of bioassays are valid and interpretable, rigorous control strategies are essential. promega.com Controls are used to confirm the assay is performing as expected and to differentiate the specific effects of the test compound from other variables.

Positive Control : A known activator or inhibitor of the target receptor or enzyme is used to confirm that the assay can detect the expected biological response. For an HIV protease assay, a known inhibitor like Pepstatin A could be used. researchgate.net

Negative Control : This is a substance that is not expected to have any activity in the assay. A common and effective negative control for a peptide like this compound is a "scrambled" peptide, which contains the same amino acids but in a random order (e.g., Ac-PVIFNL-NH2). This helps to ensure that the observed activity is due to the specific sequence of this compound and not just its general chemical properties. nih.gov

Vehicle Control : This consists of the solvent (e.g., DMSO, saline) used to dissolve the test compound. It is used to rule out any effects caused by the solvent itself.

A highly purified and well-characterized batch of this compound must be established as a reference standard . This standard is used across all experiments to ensure consistency and allow for the comparison of data generated at different times or in different laboratories.

Methodologies for Potency Analysis and Reproducibility in this compound Studies

Potency is a quantitative measure of a compound's activity, typically expressed as the concentration required to produce a 50% maximal effect. For an inhibitor, this is the half-maximal inhibitory concentration (IC50); for an agonist, it is the half-maximal effective concentration (EC50). To determine potency, a dose-response curve is generated by testing the peptide across a range of concentrations and measuring the biological response at each concentration.

Reproducibility ensures that the experimental results are reliable and can be independently verified. nih.gov Key factors for achieving high reproducibility include:

Using standardized, detailed protocols.

Ensuring the stability and quality of all reagents, including the this compound reference standard.

Maintaining consistent cell culture conditions.

Applying robust, standardized data analysis methods.

For screening assays, statistical parameters like the Z'-factor are often calculated to quantify the quality and reliability of the assay. limes-institut-bonn.de

| This compound Conc. (nM) | Enzyme Activity (% of Control) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.3 |

| 50 | 51.2 |

| 100 | 35.8 |

| 500 | 15.4 |

| 1000 | 8.9 |

Development of High-Throughput Screening Assays for this compound Analogs

Once a primary biological activity for this compound is confirmed, researchers often seek to discover related molecules (analogs) with improved properties, such as higher potency or better stability. High-Throughput Screening (HTS) enables the rapid testing of thousands or even millions of compounds. nih.gov

Developing an HTS assay involves adapting a primary assay, like the FRET-based enzymatic assay, for automation and miniaturization. nih.gov The goal is to create a process that is fast, cost-effective, and produces reliable data. sygnaturediscovery.com

| Step | Description | Key Consideration |

|---|---|---|

| 1. Assay Adaptation | Convert a bench-level assay (e.g., FRET) into a format suitable for microplates (384- or 1536-well). | Robustness, sensitivity, low reagent volume. |

| 2. Automation | Use robotic liquid handlers and plate readers to perform the assay and data acquisition. | Precision, speed, and reliability of equipment. sygnaturediscovery.com |

| 3. Primary Screen | Test a large library of this compound analogs at a single, high concentration. | Identification of initial "hits". |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | Ensuring the activity is real and reproducible. |

| 5. Orthogonal Assay | Test confirmed hits in a secondary assay that uses a different detection principle (e.g., mass spectrometry) to validate the biological effect. researchgate.net | Eliminating artifacts from the primary assay technology. |

| 6. Potency Determination | Perform dose-response analysis on the validated hits to determine their IC50 or EC50 values. | Ranking hits based on their potency. |

Technologies like Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) are also well-suited for HTS, particularly for studying protein-protein or peptide-receptor interactions. nih.gov The successful development of an HTS campaign for this compound analogs could significantly accelerate the discovery of new chemical probes or therapeutic candidates. atrandi.com

Preclinical Research Applications of Ac Lnfpiv Nh2 in Non Human Models

Application of Ac-LNFPIV-NH2 as a Biochemical Research Tool

This compound serves as a precise tool in biochemical research, primarily for the study of proteases. Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The specific sequence of this compound is analogous to cleavage sites found in natural proteins, making it a relevant substrate or inhibitor for certain proteases. For instance, peptide sequences containing Pro-Ile-Val (PIV), the C-terminal motif of this compound, are recognized by the protease encoded by the Human Immunodeficiency Virus (HIV). anaspec.comwikipedia.org

As a biochemical tool, the peptide can be employed in various assays to probe enzyme function and specificity. nih.gov Researchers utilize such peptides in high-throughput screening to identify new enzyme inhibitors or to characterize the kinetic properties of an enzyme. sccj.net The process involves synthesizing the peptide and then using it in controlled laboratory experiments, often involving techniques like mass spectrometry or fluorescence-based assays to monitor its interaction with the target enzyme. jpt.commdpi.com

For example, a common application is in Fluorescence Resonance Energy Transfer (FRET) assays. anaspec.com In this setup, a peptide substrate similar to this compound would be chemically modified with a fluorophore and a quencher. In its intact state, the quencher dampens the signal from the fluorophore. When a protease cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This provides a direct readout of enzyme activity. anaspec.com

Table 1: Applications of this compound and Related Peptides in Biochemical Assays

| Assay Type | Purpose | Principle | Relevant Finding |

|---|---|---|---|

| Enzyme Inhibition Assay | To identify and characterize protease inhibitors. | The peptide acts as a competitive substrate or a direct inhibitor, and its effect on the enzyme's activity on a known substrate is measured. | Peptide analogs are effective at inhibiting aspartyl proteases like HIV protease, with IC50 values in the nanomolar to micromolar range. nih.gov |

| Substrate Specificity Profiling | To determine the amino acid sequence preferences of a protease. | A library of different peptides is exposed to the enzyme, and the cleavage products are analyzed to identify the optimal recognition sequence. | HIV-1 protease is known to cleave specific sites in Gag and Gag-Pol polyproteins, and synthetic peptides are designed to mimic these sites. wikipedia.org |

| FRET-Based Kinetic Assay | To continuously measure enzyme activity in real-time. | A peptide substrate containing a fluorophore/quencher pair is cleaved by the protease, leading to a quantifiable fluorescence signal. | FRET substrates are widely used for the continuous assay of HIV protease activity, offering advantages over HPLC or electrophoresis-based methods. anaspec.com |

| Mass Spectrometry (MS) Analysis | To identify cleavage sites and reaction products with high precision. | The peptide is incubated with the enzyme, and the resulting fragments are analyzed by MS to determine their exact mass and sequence. jpt.com | MS is a reference tool in drug discovery for identifying proteins and peptides and detecting post-translational modifications. mdpi.com |

Use of this compound in In Vitro Disease Models for Pathway Elucidation

In vitro disease models, which use cells or tissues grown in a laboratory setting, are critical for elucidating the molecular pathways of diseases. Synthetic peptides like this compound are instrumental in these models for dissecting complex biological processes. By introducing the peptide into a cellular system, researchers can study its effect on specific pathways, such as those involved in viral replication or cancer cell proliferation. helmholtz-hips.demdpi.com

The primary role of the HIV-1 protease is to cleave large viral polyproteins into functional, mature proteins, a step that is essential for producing infectious virions. wikipedia.org In vitro models using HIV-infected cells, such as CEM or MT-2 cells, allow researchers to study this process. nih.gov Peptide inhibitors that mimic the natural substrates of HIV protease can be introduced into these cell cultures to block the cleavage of polyproteins, thereby inhibiting viral maturation. nih.gov Observing the downstream effects of this inhibition helps to clarify the specific role of the protease at different stages of the viral life cycle.

Furthermore, studying how the peptide is processed by cells or how it affects cellular signaling can reveal new information about disease mechanisms. mdpi.com For example, some peptides have been shown to modulate the AMPK/Nrf2 pathway, which is involved in cellular stress responses and metabolism. mdpi.com While not directly demonstrated for this compound, its application in relevant cell models could uncover its influence on similar intracellular signaling cascades.

Table 2: Use of Peptides in In Vitro Models for Pathway Analysis

| In Vitro Model | Research Goal | Method | Potential Insight from this compound |

|---|---|---|---|

| HIV-Infected T-Cell Lines | Elucidate the role of protease in viral replication. | Introduce peptide inhibitors into the cell culture and measure the impact on viral load and polyprotein processing. | Clarify the necessity of specific protease cleavage events for viral maturation. nih.govnih.gov |

| Purified Enzyme Systems | Understand the biochemical basis of enzyme function. | Reconstitute a biological pathway in a test tube with purified components to study the peptide's direct interaction with its target enzyme. | Determine the precise mechanism of action (e.g., competitive inhibition) and the structural requirements for binding. helmholtz-hips.de |

| Cancer Cell Lines | Investigate pathways related to cell survival and apoptosis. | Treat cancer cells with the peptide and observe effects on cell proliferation, apoptosis, and relevant signaling proteins. | Identify if the peptide or its target has a role in cancer biology, as demonstrated with Thioholgamides. helmholtz-hips.de |

| Hepatocyte (Liver Cell) Models | Study metabolic pathways like lipid accumulation. | Use peptide to treat cells in a disease model (e.g., non-alcoholic fatty liver disease) and measure metabolic markers. | Determine if the peptide can modulate metabolic pathways, such as the AMPK pathway, to reduce lipid accumulation. mdpi.com |

Investigation of this compound in In Vivo Experimental Animal Models (e.g., Rodent Models)

The investigation of this compound in in vivo experimental animal models is not extensively documented in publicly available scientific literature. However, the use of peptides in rodent models (mice and rats) is a well-established practice in preclinical research to assess efficacy and mechanisms of action in a whole-organism context. nih.govresearchgate.net Rodents are often used because their physiological and genetic similarities to humans make them suitable for modeling human diseases. mdpi.com

Should this compound be investigated in vivo, the choice of rodent model would depend on the therapeutic area of interest. For example, if the peptide is being studied for its potential anti-HIV activity, researchers might use immunodeficient mouse models engrafted with human immune cells to create a system that can be infected with HIV.

In other contexts, such as studying metabolic diseases, peptides are evaluated in rodent models of obesity and diabetes. nih.gov These studies measure outcomes like body weight, glucose control, and liver fat. For autoimmune diseases, specific models like Experimental Autoimmune Uveitis (EAU) in rats and mice are induced using peptides derived from retinal antigens to test new therapeutic interventions. nih.gov The primary goal of these in vivo studies is to determine if the effects observed in vitro translate to a therapeutic benefit in a living system. nih.gov

Role of this compound in Therapeutic Target Identification and Validation Research

Therapeutic target identification and validation is the crucial first step in the drug discovery process, aimed at confirming that a specific biological molecule (the "target") is critically involved in a disease and is suitable for therapeutic modulation. researchgate.net Synthetic peptides like this compound play a significant role in this process, particularly in what is known as pharmacological validation. medchemexpress.com

By acting as a highly specific substrate or inhibitor, this compound can be used to probe the function of its target enzyme. For instance, if the peptide inhibits HIV-1 protease and this inhibition leads to a halt in viral replication in an in vitro model, it provides strong evidence that HIV-1 protease is a valid therapeutic target for treating AIDS. wikipedia.orgsccj.net The ability to modulate the target's activity with a chemical tool and observe a direct impact on a disease-related process is a cornerstone of target validation. anaspec.com

The process often involves several stages:

Identification: A potential target, such as an enzyme believed to be involved in a disease, is identified.

Tool Development: A specific modulator, like the peptide this compound, is designed or selected based on the structure of the target's active site. nih.gov

In Vitro Validation: The peptide is used in biochemical and cell-based assays to confirm that it interacts with the target and affects the disease pathway as hypothesized. nih.gov

In Vivo Confirmation: The findings are tested in relevant animal models to ensure the therapeutic hypothesis holds true in a complex biological system. mdpi.com

The data gathered from using peptides like this compound helps build confidence that developing a drug against the target is a viable strategy, thereby reducing the high rate of failure in later stages of drug development. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (acetyl-leucyl-asparaginyl-phenylalanyl-isoleucyl-valinamide) |

| Ac-Naphthylalanyl-Pro-Phe-Val-Statine-Leu-Phe-NH2 |

| DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS |

Stability and Degradation of Ac Lnfpiv Nh2 in Research Contexts

Factors Influencing Ac-LNFPIV-NH2 Solution and Storage Stability

The stability of this compound, a synthetic peptide, is paramount for its effective use in research. Several factors can influence its stability in both solution and during storage. For optimal long-term stability, it is recommended to store the peptide in its lyophilized (freeze-dried) form at low temperatures, such as –20 °C or –80 °C. sigmaaldrich.com Once reconstituted in a solution, the peptide should be stored frozen in individual aliquots to prevent degradation that can be caused by repeated freeze-thaw cycles. sigmaaldrich.com

The primary determinant of a peptide's stability is its amino acid sequence and composition. sigmaaldrich.com The presence of certain amino acids can make a peptide more susceptible to degradation. Additionally, environmental conditions play a significant role. Key factors include:

pH: The pH of the solution is a critical factor. mdpi.com Prolonged exposure to a pH greater than 8 should be avoided. sigmaaldrich.com For many peptides, a pH range of 3–5 can help minimize degradation pathways like deamidation and oxidation. mdpi.com

Temperature: Higher temperatures generally accelerate degradation reactions. wikipedia.org Storing peptide solutions at low temperatures is a common practice to slow down these processes.

Oxygen: Exposure to atmospheric oxygen, especially at high pH, should be minimized for both lyophilized peptides and their solutions to prevent oxidation. sigmaaldrich.com

Buffer Composition: The choice of buffer can impact stability. For instance, phosphate (B84403) buffers have been known to accelerate deamidation reactions. google.com

Biochemical Degradation Pathways of this compound in Experimental Systems

In experimental systems, this compound can undergo several biochemical degradation reactions that may alter its structure and function. These pathways are primarily influenced by the peptide's amino acid sequence and the conditions of the experimental environment.

Hydrolytic Degradation (e.g., Asp-containing sequences)

Hydrolysis is a major degradation pathway for peptides. encyclopedia.pub It is often catalyzed by acids and bases and is highly dependent on pH. encyclopedia.pub Peptides that contain aspartic acid (Asp) are particularly susceptible to hydrolysis. sigmaaldrich.com The presence of an Asp residue can lead to the formation of a cyclic imide intermediate through dehydration. sigmaaldrich.com This intermediate can then lead to the cleavage of the peptide chain, especially in sequences like Asp-Pro. sigmaaldrich.com In sequences such as Asp-Gly, the cyclic intermediate can hydrolyze back to the original aspartate form or convert into an iso-aspartate analog, which can potentially render the peptide inactive. sigmaaldrich.com Over time, the entire aspartate population can be converted to the iso-aspartate form. sigmaaldrich.com

Deamination (e.g., Gln, Asn residues)

Deamination is a chemical reaction where an amide group in the side chain of asparagine (Asn) or glutamine (Gln) is removed. wikipedia.org This reaction can alter the peptide's structure, stability, and function, potentially leading to its degradation. wikipedia.org

Asparagine (Asn): Deamidation of asparagine typically converts it to aspartic acid or isoaspartic acid. wikipedia.org This process is particularly common in sequences like Asn-Gly and is catalyzed by basic conditions. sigmaaldrich.com The mechanism is similar to that of Asp-Gly degradation, involving a cyclic imide intermediate that subsequently hydrolyzes. sigmaaldrich.com This can also lead to racemization, forming D-Asp or D-iso-Asp analogs. sigmaaldrich.com

Glutamine (Gln): Glutamine can be deamidated to glutamic acid or pyroglutamic acid. wikipedia.org While the mechanism can be similar to that of asparagine, it occurs at a much slower rate because the formation of the six-membered glutarimide (B196013) intermediate is less favorable than the succinimide (B58015) intermediate for asparagine. wikipedia.org If glutamine is at the N-terminus of a peptide, it can readily deamidate to form pyroglutamic acid. sigmaaldrich.com

The rate of deamidation is influenced by factors such as the primary sequence, higher-order structure, pH, temperature, and the components of the solution. wikipedia.org

Racemization Considerations During and After Synthesis

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction in peptide synthesis that can affect the biological activity of the final product. researchgate.net This process can occur at several stages of synthesis, most notably during the activation of the amino acid's carboxyl group for coupling. acs.org The use of carbodiimides as coupling reagents can create a highly reactive intermediate that increases the risk of racemization. thermofisher.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to form a less reactive intermediate. thermofisher.comhighfine.com

Racemization can also happen during the deprotection and cleavage of the peptide from the resin support. acs.org The choice of coupling reagents, additives, and the specific amino acids involved all play a role in the extent of racemization. highfine.combachem.com For instance, certain amino acids like serine, cysteine, and histidine are particularly prone to racemization. highfine.com

Proteolytic Stability in Biological Matrices

When used in biological systems, a key challenge for peptides like this compound is their susceptibility to degradation by proteases. biosynth.com Proteases are enzymes that break down proteins and peptides. To enhance the proteolytic stability of peptides, various strategies can be employed. The acetylation of the N-terminus and amidation of the C-terminus, as seen in this compound, are common modifications proven to extend the stability and half-life of peptide inhibitors. researchgate.net These modifications protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain.

Strategies for Enhancing this compound Stability for Research Applications

To improve the utility of this compound in research, several strategies can be implemented to enhance its stability. These strategies aim to protect the peptide from chemical and enzymatic degradation.

Table 1: Strategies for Enhancing Peptide Stability

| Strategy | Description | Potential Benefits for this compound |

|---|---|---|

| pH Optimization | Selecting an appropriate buffer to maintain a pH that minimizes degradation rates. mdpi.com | Formulating solutions in a pH range of 3-5 can reduce deamidation. mdpi.com |

| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. researchgate.net | The existing N-terminal acetylation and C-terminal amidation in this compound already contribute to its enhanced stability against proteases. researchgate.net |

| Amino Acid Substitution | Replacing susceptible amino acids with more stable, non-natural, or D-amino acids. biosynth.comresearchgate.net | If a specific residue in the LNFPIV sequence is identified as a primary degradation site, it could be substituted to improve stability. |

| Cyclization | Forming a ring structure by linking the peptide's ends or side chains. biosynth.com | This can restrict the peptide's conformation, making it less susceptible to proteolytic degradation. csic.es |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. biosynth.com | This can increase the peptide's size, shielding it from enzymatic degradation and reducing clearance. biosynth.com |

By understanding the inherent instabilities of the this compound sequence and applying these strategic modifications, its robustness in various research applications can be significantly improved, leading to more reliable and reproducible experimental outcomes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspartic acid |

| Glutamic acid |

| Asparagine |

| Glutamine |

| Pyroglutamic acid |

| Serine |

| Cysteine |

| Histidine |

| 1-hydroxybenzotriazole (HOBt) |

Emerging Trends and Future Directions in Ac Lnfpiv Nh2 Research

Advanced Peptide Engineering Techniques for Ac-LNFPIV-NH2 Derivatives with Tuned Properties